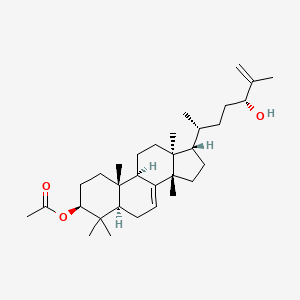

(3|A,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol

CAS No.:

Cat. No.: VC16643822

Molecular Formula: C32H52O3

Molecular Weight: 484.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C32H52O3 |

|---|---|

| Molecular Weight | 484.8 g/mol |

| IUPAC Name | [(3S,5R,9R,10R,13S,14S,17S)-17-[(2R,5R)-5-hydroxy-6-methylhept-6-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

| Standard InChI | InChI=1S/C32H52O3/c1-20(2)26(34)12-10-21(3)23-14-18-32(9)25-11-13-27-29(5,6)28(35-22(4)33)16-17-30(27,7)24(25)15-19-31(23,32)8/h11,21,23-24,26-28,34H,1,10,12-19H2,2-9H3/t21-,23+,24+,26-,27+,28+,30-,31+,32-/m1/s1 |

| Standard InChI Key | AMYYCORMRINIHJ-SZNQYELCSA-N |

| Isomeric SMILES | C[C@H](CC[C@H](C(=C)C)O)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C |

| Canonical SMILES | CC(CCC(C(=C)C)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(3β,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol belongs to the euphane triterpenes, a subclass of terpenoids distinguished by a 30-carbon skeleton derived from squalene cyclization. Its IUPAC name—[(3S,5R,9R,10R,13S,14S,17S)-17-[(2R,5R)-5-hydroxy-6-methylhept-6-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate—encapsulates its stereochemical complexity, including multiple chiral centers and a lanostane-like framework . The acetyloxy group at C-3 enhances lipophilicity, potentially influencing membrane permeability and target interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₃₂H₅₂O₃ |

| Molecular Weight | 484.8 g/mol |

| CAS Number | 1352001-09-2 |

| IUPAC Name | [(3S,5R,9R,10R,13S,14S,17S)-17-[(2R,5R)-5-hydroxy-6-methylhept-6-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

| Standard InChI | InChI=1S/C32H52O3/c1-20(2)26(34)12-10-21(3)23-... |

Synthesis and Isolation Strategies

Natural Extraction

The compound is primarily isolated from plant sources, notably the bark of species within the Euphorbiaceae family. Extraction protocols typically involve solvent partitioning (e.g., ethanol or methanol) followed by chromatographic purification using silica gel or HPLC. Recent advancements in ultrasonic-assisted extraction have improved yield efficiency, though scalability remains challenging due to the compound’s low natural abundance .

Synthetic Routes

Total synthesis of (3β,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol remains underexplored, but modular approaches leveraging triterpene biosynthesis pathways are under investigation. Key steps include:

-

Squalene Epoxidation: Initiation of cyclization via squalene epoxide intermediates.

-

Lanostane Framework Assembly: Enzymatic or acid-catalyzed cyclization to form the tetracyclic core.

-

Post-Cyclization Modifications: Acetylation at C-3 and hydroxylation at C-24, guided by stereoselective catalysts .

| Supplier | Purity | Price (5mg) | Storage Conditions |

|---|---|---|---|

| Vulcanchem | 98% | $883 | -20°C, desiccated |

| RayBiotech | 95–99% | $936 | -20°C, inert gas |

| Cymitquimica | ≥95% | €903 | -80°C, dark |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume